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Abstract: This document provides an in-depth technical guide on the protein Endoglin (ENG),

also known as CD105. It is intended for researchers, scientists, and drug development

professionals. This guide covers the molecular characteristics of Endoglin, including its

molecular weight and various isoforms. A detailed exploration of its critical role in the

Transforming Growth Factor-beta (TGF-β) signaling pathway and angiogenesis is presented.

Furthermore, this whitepaper furnishes detailed protocols for key experimental methodologies

used to study Endoglin, including Co-Immunoprecipitation, Western Blotting, and in vitro

angiogenesis assays.

Introduction
Endoglin (ENG) is a type I transmembrane glycoprotein that functions as a crucial co-receptor

for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands.[1] Primarily expressed

on the surface of endothelial cells, its expression is significantly upregulated during active

angiogenesis, such as in tumor neovascularization and wound healing.[2] Due to its pivotal role

in vascular development and remodeling, Endoglin is a key target of interest in various

pathological conditions, including cancer and vascular disorders like Hereditary Hemorrhagic

Telangiectasia (HHT).[1][3] This guide summarizes the current knowledge on the molecular and

functional aspects of Endoglin.
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Endoglin is a homodimeric protein, with the dimer having an apparent molecular weight of

approximately 180 kDa. The protein consists of a large extracellular domain, a transmembrane

region, and a short cytoplasmic tail.[4] It is important to note that a simple chemical formula is

not applicable to a large and complex biomolecule like a protein. Instead, its size is

characterized by its mass in Daltons or its number of amino acid residues.

Quantitative Data Summary
The molecular weight of Endoglin can vary depending on its glycosylation state and the specific

isoform.[4] Recombinant forms and naturally occurring isoforms have been characterized with

different molecular masses.

Form Characteristic
Molecular

Weight/Size
Notes

Homodimer
Fully glycosylated,

native form
~180 kDa

As observed in non-

reducing SDS-PAGE.

Monomer Glycosylated ~95 kDa

Apparent weight in

reducing SDS-PAGE.

[5]

Monomer

Recombinant,

glycosylated (insect

cells)

~70 - 75 kDa
Due to glycosylation.

[3]

Monomer
Recombinant, non-

glycosylated (E. coli)
~64.9 kDa

Calculated mass of

the polypeptide chain.

[6]

Isoform 1

Predicted from amino

acid sequence (658

aa)

~70.6 kDa
Longer, predominant

isoform.[5]

Isoform 2

Predicted from amino

acid sequence (625

aa)

~67.5 kDa

Shorter isoform

resulting from

alternative splicing.[5]
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Endoglin is a critical modulator of the TGF-β signaling pathway in endothelial cells. It does not

bind TGF-β ligands on its own but forms a complex with the type I and type II TGF-β receptors

(TβRI and TβRII).[5] The primary ligands for the Endoglin-containing receptor complex in

endothelial cells are Bone Morphogenetic Protein 9 (BMP9) and BMP10.[5]

Endoglin plays a key role in balancing two distinct branches of the TGF-β signaling cascade:

ALK1/Smad1/5/8 Pathway: In conjunction with the type I receptor ALK1 (Activin receptor-like

kinase 1), Endoglin promotes signaling that leads to the phosphorylation of Smad1, Smad5,

and Smad8. This pathway is generally associated with endothelial cell proliferation and

migration, and thus is pro-angiogenic.

ALK5/Smad2/3 Pathway: Endoglin can also interact with the type I receptor ALK5. The

ALK5-mediated pathway leads to the phosphorylation of Smad2 and Smad3 and is typically

anti-proliferative, promoting endothelial cell quiescence.

By favoring the ALK1 pathway, high expression of Endoglin shifts the cellular response towards

an activated, angiogenic state. Mutations that lead to a loss of Endoglin function, as seen in

Hereditary Hemorrhagic Telangiectasia type 1 (HHT1), disrupt this balance and lead to vascular

malformations.
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Caption: Endoglin signaling pathway in endothelial cells.
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Experimental Protocols
The study of Endoglin involves a variety of standard molecular biology techniques. Below are

detailed protocols for Co-Immunoprecipitation, Western Blotting, and an in vitro Tube Formation

Assay.

Co-Immunoprecipitation of Endoglin and Associated
Receptors
This protocol is designed to isolate Endoglin and its interacting partners (e.g., TβRII, ALK1)

from cell lysates.

Materials:

Cell lysis buffer (e.g., RIPA buffer with 1% NP-40, protease and phosphatase inhibitors)

Anti-Endoglin antibody

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Pre-chilled PBS

Procedure:

Cell Lysis: Culture cells to ~90% confluency. Wash cells twice with ice-cold PBS. Add 1 ml of

ice-cold lysis buffer and scrape the cells. Transfer the lysate to a microcentrifuge tube.

Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge

at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Pre-clearing (Optional): Transfer the supernatant to a new tube. Add 20 µl of protein A/G

beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads using a magnetic rack

and transfer the supernatant to a new tube. This step reduces non-specific binding.
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Immunoprecipitation: Add 2-5 µg of the primary anti-Endoglin antibody to the pre-cleared

lysate. Incubate overnight at 4°C with gentle rotation.

Complex Capture: Add 30 µl of equilibrated protein A/G beads to the lysate-antibody mixture.

Incubate for 2-4 hours at 4°C with rotation.

Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the

beads three times with 1 ml of cold wash buffer.

Elution: Elute the protein complexes from the beads by adding 30 µl of 1X SDS-PAGE

sample buffer and boiling at 95-100°C for 5-10 minutes. The eluted proteins are now ready

for analysis by Western Blot.

Western Blotting for Endoglin Detection
This protocol describes the detection of Endoglin in protein lysates to determine its molecular

weight and expression level.

Materials:

SDS-PAGE equipment (gels, running buffer, etc.)

Transfer system (wet or semi-dry)

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody (anti-Endoglin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:
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Protein Quantification: Determine the protein concentration of cell lysates using a BCA or

Bradford assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. Boil at 95-100°C

for 5 minutes.

SDS-PAGE: Load samples into the wells of a polyacrylamide gel (an 8% gel is suitable for

the Endoglin monomer). Run the gel at 100-150V until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet

transfer at 100V for 90 minutes at 4°C is recommended for a protein of this size.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the anti-Endoglin primary antibody

(diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step as in step 7.

Detection: Incubate the membrane with ECL substrate according to the manufacturer's

instructions.

Imaging: Capture the chemiluminescent signal using an imaging system.

Sample Preparation Separation & Transfer Immunodetection Analysis

Cell Lysate Protein Quantification Boil with
Sample Buffer SDS-PAGE Transfer to

PVDF Membrane Blocking Primary Ab
(anti-ENG)

Secondary Ab
(HRP-conjugated) ECL Substrate Imaging System Band at ~95 kDa
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Caption: General workflow for Western Blotting.

In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix, a key function influenced by Endoglin.

Materials:

Basement membrane extract (e.g., Matrigel®)

Human Umbilical Vein Endothelial Cells (HUVECs)

96-well plate

Endothelial cell growth medium

Calcein AM (for visualization)

Procedure:

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips,

add 50 µl of the extract to each well of a 96-well plate. Ensure the entire surface is covered.

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed 1-2

x 10^4 cells in 100 µl of medium into each coated well. Include experimental conditions, such

as treatment with pro- or anti-angiogenic factors.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

Visualization and Analysis: Monitor the formation of tube-like structures using a microscope.

For quantification, the cells can be stained with Calcein AM.

Quantification: Capture images of the tube network. Analyze the images using software (e.g.,

ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length,

number of junctions, and number of loops.
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Conclusion
Endoglin (ENG/CD105) is a well-characterized homodimeric glycoprotein that is indispensable

for vascular development and angiogenesis. Its function as a co-receptor in the TGF-β

signaling pathway, where it balances the pro-angiogenic ALK1 and anti-proliferative ALK5

pathways, places it at a critical nexus of vascular biology. Understanding its molecular

characteristics and the signaling cascades it modulates is essential for developing therapies

targeting angiogenesis-dependent diseases. The experimental protocols detailed herein

provide a foundation for the investigation of Endoglin's expression, interactions, and function in

both physiological and pathological contexts.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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